molecular formula C15H20N2O4 B354686 4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid CAS No. 940218-90-6

4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid

Cat. No.: B354686
CAS No.: 940218-90-6
M. Wt: 292.33g/mol
InChI Key: IYTWZFZXENEIDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid is an organic compound with the molecular formula C15H20N2O4 and a molecular weight of 292.33 g/mol . This compound is known for its unique structure, which includes a diethylamino group, an anilino group, and a butanoic acid moiety. It is primarily used in research settings and has various applications in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the anilino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted anilino derivatives.

Scientific Research Applications

4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The anilino group can participate in π-π interactions with aromatic residues in proteins, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

  • 4-{3-[(Dimethylamino)carbonyl]anilino}-4-oxobutanoic acid
  • 4-{3-[(Diethylamino)carbonyl]phenyl}-4-oxobutanoic acid
  • 4-{3-[(Diethylamino)carbonyl]anilino}-4-oxopentanoic acid

Uniqueness

4-{3-[(Diethylamino)carbonyl]anilino}-4-oxobutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the diethylamino and anilino groups allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

4-[3-(diethylcarbamoyl)anilino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c1-3-17(4-2)15(21)11-6-5-7-12(10-11)16-13(18)8-9-14(19)20/h5-7,10H,3-4,8-9H2,1-2H3,(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYTWZFZXENEIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=CC(=CC=C1)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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